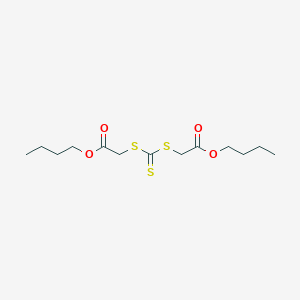
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes butyl and butoxy groups, as well as sulfanyl and carbothioylsulfanyl functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate can be achieved through a multi-step process involving esterification and thiolation reactions. One possible route involves the reaction of butyl alcohol with 2-butoxyethanol in the presence of a strong acid catalyst to form the ester intermediate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl and carbothioylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkoxides or amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl and carbothioylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl butyrate: A simple ester with a pleasant odor, used in flavoring agents.
2-Butoxyethanol: An ether with solvent properties, used in cleaning products and paints.
Butyl acetate: Another ester used as a solvent in various industrial applications.
Uniqueness
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is unique due to its combination of ester, sulfanyl, and carbothioylsulfanyl functionalities
Eigenschaften
CAS-Nummer |
113760-65-9 |
|---|---|
Molekularformel |
C13H22O4S3 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate |
InChI |
InChI=1S/C13H22O4S3/c1-3-5-7-16-11(14)9-19-13(18)20-10-12(15)17-8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
KAKCVPPSCABZEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC(=S)SCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
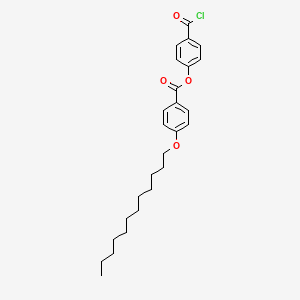
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
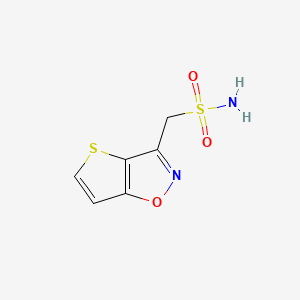
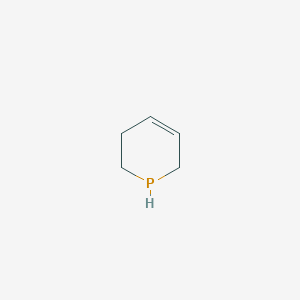
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
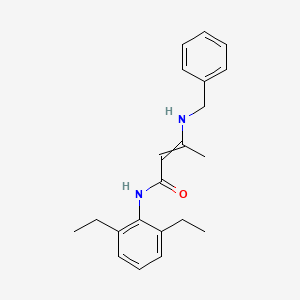
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
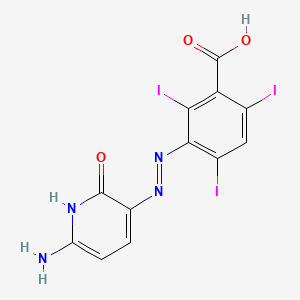
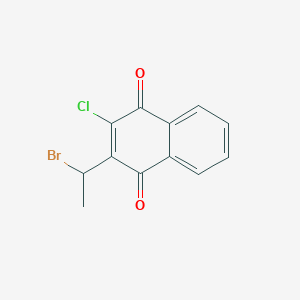
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
